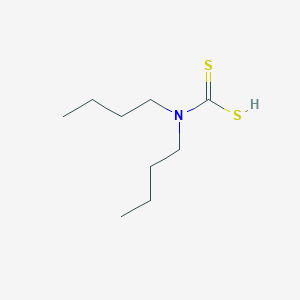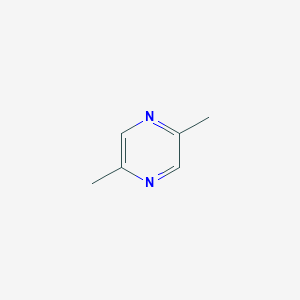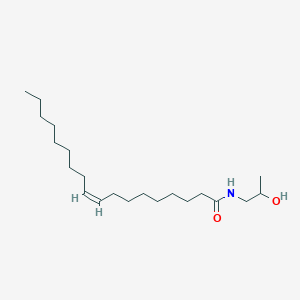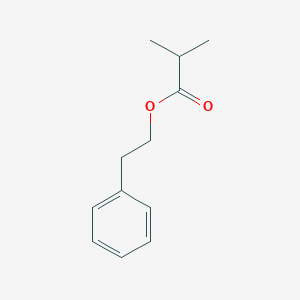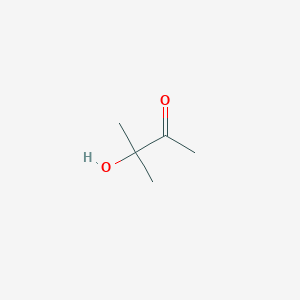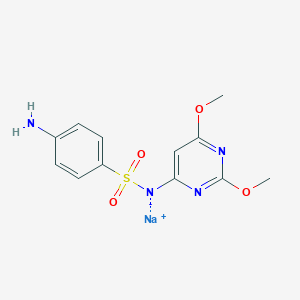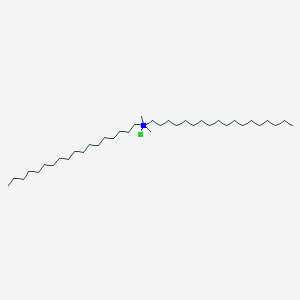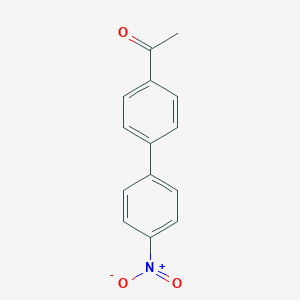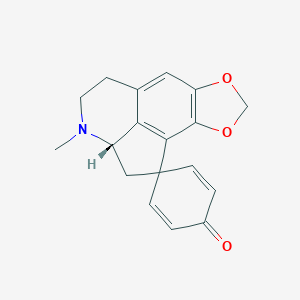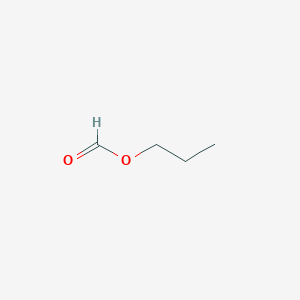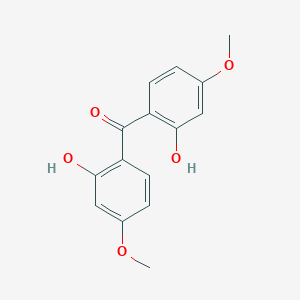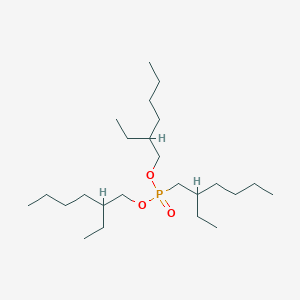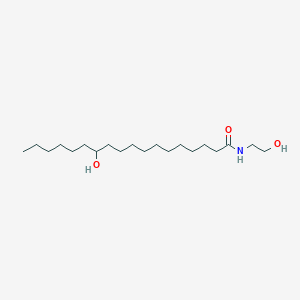
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-, also known as oleamide, is a natural fatty acid derivative that is found in various plants and animals. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Wirkmechanismus
Oleamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. It binds to the same receptors as tetrahydrocannabinol (THC), the active ingredient in marijuana, but does not produce the same psychoactive effects. Instead, it enhances the activity of anandamide, a natural cannabinoid that is produced in the body.
Biochemische Und Physiologische Effekte
Oleamide has been shown to have a wide range of biochemical and physiological effects, including sleep induction, pain relief, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant properties and to regulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Oleamide has several advantages for lab experiments, including its natural origin, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several potential future directions for Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- research, including the development of new synthetic methods, the discovery of new biological activities, and the investigation of its potential therapeutic applications in various diseases and conditions. Some possible areas of research include the role of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in cancer, diabetes, and neurodegenerative diseases, as well as its potential use as a dietary supplement and natural alternative to synthetic drugs.
Conclusion:
In conclusion, Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- is a natural fatty acid derivative that has been widely studied for its potential therapeutic applications. It has a unique chemical structure and biological properties that make it a promising candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in various fields and to develop new therapeutic applications.
Synthesemethoden
Oleamide can be synthesized by the reaction of oleic acid with ammonia and ethanolamine. The reaction is catalyzed by an enzyme called fatty acid amide hydrolase (FAAH), which is present in the brain and other tissues. The resulting product is purified by chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Oleamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have a wide range of biological activities, including sleep regulation, pain relief, anti-inflammatory effects, and neuroprotection. It has also been studied for its potential use as a dietary supplement and as a natural alternative to synthetic drugs.
Eigenschaften
CAS-Nummer |
106-15-0 |
|---|---|
Produktname |
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- |
Molekularformel |
C20H41NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
12-hydroxy-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h19,22-23H,2-18H2,1H3,(H,21,24) |
InChI-Schlüssel |
OZSKVMIBRHDIET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
Andere CAS-Nummern |
106-15-0 |
Physikalische Beschreibung |
PelletsLargeCrystals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
